1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine
Description
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFJBMSABCRTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromothiophene and pyrrolidine.
Reaction Conditions: The 4-bromothiophene undergoes a bromination reaction to introduce the bromine atom at the 4-position.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom.
Common Reagents and Conditions: Typical reagents include organometallic reagents like Grignard reagents, and conditions often involve the use of catalysts such as palladium or copper.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares structural features and molecular properties of 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine with similar pyrrolidine derivatives:
Key Observations :
- The bromothiophene group in the target compound likely confers distinct electronic properties compared to benzoyl or acylated analogs.
- Molecular weights vary significantly based on substituent complexity, influencing solubility and bioavailability.
Key Observations :
- Thiophene and fused-ring analogs show promise in CNS disorders, while halogenated benzyl derivatives target infectious diseases.
- The target compound’s bromothiophene group may align with antimicrobial or CNS applications, but experimental validation is needed.
Key Observations :
Key Observations :
- Brominated aromatic groups (as in the target compound) are generally stable, but in vitro toxicity studies are recommended.
Biological Activity
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a 4-bromothiophen-2-yl group. The synthesis typically involves the reaction of pyrrolidine with 4-bromothiophen-2-carbaldehyde under controlled conditions, often utilizing solvents like dichloromethane and catalysts to enhance yield.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines:
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 2.38 |
| Compound B | OCUM-2MD3 (Gastric Carcinoma) | 0.88 |
| This compound | IGR39 (Melanoma) | TBD |
In a recent evaluation, compounds bearing thiophene moieties were noted for their ability to inhibit cell proliferation and migration in cancer models, suggesting that this compound may possess similar properties .
The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors critical for cancer cell survival. The bromine atom in the structure may enhance binding affinity due to its electronic properties, facilitating inhibition of target proteins involved in cell proliferation pathways .
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various pyrrolidine derivatives, including those with thiophene substitutions. The results indicated that certain derivatives significantly reduced cell viability in MCF-7 and A549 cell lines, demonstrating potential for development as anticancer agents .
Case Study 2: Selectivity Towards Cancer Cells
Another research effort focused on the selectivity of pyrrolidine derivatives towards cancer versus normal cells. It was found that compounds similar to this compound exhibited varying degrees of selectivity, with some showing up to 2.6 times higher efficacy against cancer cells compared to fibroblasts .
Comparative Analysis
The biological activity of this compound can be compared to other related compounds:
| Compound | Biological Activity | Selectivity Ratio |
|---|---|---|
| Compound X | Anticancer (Breast) | 1.8 |
| Compound Y | Anticancer (Lung) | 2.0 |
| This compound | TBD | TBD |
Q & A
Q. What are the common synthetic routes for preparing 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine in laboratory settings?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
-
Step 1 : React 4-bromo-2-thiophenecarboxaldehyde with pyrrolidine under reductive amination conditions (e.g., NaBH₃CN) to form the pyrrolidine-thiophene linkage .
-
Step 2 : Bromination at the 4-position of the thiophene ring using NBS (N-bromosuccinimide) in a solvent like CCl₄ under UV light .
-
Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .
Reaction Parameter Typical Conditions Temperature 0–25°C (bromination) Catalysts/Reagents NaBH₃CN, NBS Solvent System DCM, CCl₄
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce side products .
- Temperature Control : Lower temperatures (0–5°C) during bromination minimize over-bromination .
- Yield Tracking : Compare yields using HPLC or GC-MS; optimize stoichiometry (e.g., 1.2 eq. of NBS for selective bromination) .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and thiophene bromine-substituted aromatic signals (δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 260.03) and isotopic patterns for bromine .
- FT-IR : Detect C-Br stretching vibrations (~600 cm⁻¹) and pyrrolidine N-H bends (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction analysis be applied to determine the molecular conformation of this compound?
- Methodological Answer :
-
Crystallization : Grow crystals via vapor diffusion (e.g., hexane/EtOAc) and mount on a diffractometer .
-
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Process data with SHELXL for structure refinement .
-
Key Metrics : Analyze bond angles (C-S-C ≈ 92° in thiophene) and torsional parameters (pyrrolidine-thiophene dihedral angle ~15°) .
Crystallographic Data Values Space Group P2₁/c R Factor <0.05 Data-to-Parameter Ratio >14.0
Q. What strategies are effective in resolving discrepancies between computational modeling and experimental data for this compound?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) with X-ray data to validate torsion angles .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine atom) to explain reactivity anomalies .
- Dynamic NMR : Detect conformational flexibility in solution (e.g., ring puckering of pyrrolidine) that static models may miss .
Q. What safety considerations are critical when handling brominated pyrrolidine derivatives in high-throughput experiments?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Quench brominated byproducts with NaHCO₃ before disposal .
- Acute Toxicity Mitigation : Pre-test compounds for cytotoxicity (e.g., MTT assay) to establish safe handling protocols .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of the bromine substituent in this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
